4-carbamoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid
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Overview
Description
4-carbamoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-carbamoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions mentioned above to achieve higher yields and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-carbamoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-carbamoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-carbamoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole: Another member of the oxadiazole family with similar biological activities.
1,3,4-oxadiazole: Known for its antimicrobial and anticancer properties.
1,2,3-oxadiazole:
Uniqueness
4-carbamoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both carbamoyl and carboxylic acid functional groups.
Properties
Molecular Formula |
C4H3N3O5 |
---|---|
Molecular Weight |
173.08 g/mol |
IUPAC Name |
4-carbamoyl-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid |
InChI |
InChI=1S/C4H3N3O5/c5-3(8)2-1(4(9)10)6-12-7(2)11/h(H2,5,8)(H,9,10) |
InChI Key |
SCUQKLJDGRLUMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NO[N+](=C1C(=O)N)[O-])C(=O)O |
Origin of Product |
United States |
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